molecular formula C30H52O4 B10787254 g-PPT, 20(S)-APPT

g-PPT, 20(S)-APPT

Cat. No.: B10787254
M. Wt: 476.7 g/mol
InChI Key: SHCBCKBYTHZQGZ-GPTSGRCOSA-N
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Description

20(S)-Protopanaxatriol, also known as g-PPT, is a dammarane-type tetracyclic triterpenoid. It is an aglycone of ginsenosides, which are compounds found in the roots of Panax ginseng. This compound has been extensively studied for its potential medicinal properties, including anti-inflammatory and anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

20(S)-Protopanaxatriol can be synthesized through the hydrolysis of ginsenosides. The process involves the use of acidic or enzymatic hydrolysis to remove the sugar moieties from ginsenosides, resulting in the formation of the aglycone, 20(S)-Protopanaxatriol .

Industrial Production Methods

Industrial production of 20(S)-Protopanaxatriol typically involves the extraction of ginsenosides from Panax ginseng followed by hydrolysis. The extraction process may use solvents such as ethanol or methanol, and the hydrolysis can be carried out using acids or specific enzymes that target the glycosidic bonds .

Chemical Reactions Analysis

Types of Reactions

20(S)-Protopanaxatriol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 20(S)-Protopanaxatriol can yield various oxygenated derivatives, while reduction can yield deoxygenated derivatives .

Scientific Research Applications

20(S)-Protopanaxatriol has a wide range of scientific research applications:

Comparison with Similar Compounds

20(S)-Protopanaxatriol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other ginsenoside aglycones such as:

Properties

Molecular Formula

C30H52O4

Molecular Weight

476.7 g/mol

IUPAC Name

(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol

InChI

InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25?,27+,28-,29+,30-/m0/s1

InChI Key

SHCBCKBYTHZQGZ-GPTSGRCOSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H](C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C

Origin of Product

United States

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